

Application Notes: 6-ROX in Automated DNA Sequencing

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-ROX hydrochloride*

Cat. No.: *B12391937*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to 6-ROX

6-Carboxy-X-rhodamine (6-ROX) is a fluorescent dye belonging to the rhodamine family, widely utilized in molecular biology for its bright orange-red fluorescence.^{[1][2]} In the field of automated DNA sequencing, particularly the Sanger chain-termination method, 6-ROX serves as a crucial fluorescent label.^{[1][3][4]} Its succinimidyl ester form (6-ROX, SE) allows for covalent attachment to amine groups on biomolecules, making it ideal for labeling oligonucleotides (primers) or dideoxynucleotide triphosphates (ddNTPs).^{[1][5]}

The principle of automated DNA sequencing relies on the detection of fluorescence from a set of four different dyes, each corresponding to one of the four DNA bases (A, C, G, T).^{[6][7]} As fluorescently labeled DNA fragments of varying lengths are separated by size via capillary electrophoresis, a laser excites the dyes, and a detector records the emitted fluorescence.^{[6][7]} The distinct spectral properties of 6-ROX, with an excitation maximum around 575-580 nm and an emission maximum near 602-610 nm, allow for its effective use in multiplex assays with minimal spectral overlap with other common sequencing dyes like FAM and HEX.^[1]

Advantages and Limitations of 6-ROX

Advantages:

- Photostability: Compared to fluorescein-based dyes, 6-ROX exhibits greater resistance to photobleaching, enabling more reliable and prolonged signal detection during sequencing runs.[\[1\]](#)
- Distinct Emission Spectrum: Its long-wavelength emission helps to minimize background autofluorescence from the capillary and other components, leading to a better signal-to-noise ratio.[\[1\]](#)
- Versatility: The amine-reactive succinimidyl ester (SE) derivative allows for straightforward conjugation to both sequencing primers and ddNTPs.[\[1\]](#)

Limitations:

- Stability: 6-ROX, particularly in its succinimidyl ester form, is susceptible to hydrolysis, especially in aqueous environments. This necessitates careful storage and handling to maintain its reactivity for labeling.[\[1\]](#)[\[6\]](#) Alternatives with improved stability, such as 6-ROXtra™, have been developed.[\[8\]](#)
- Mobility Shift: Like other fluorescent dyes, conjugation of 6-ROX to DNA fragments can alter their electrophoretic mobility. This requires the use of mobility-correcting software in sequencing analysis to ensure accurate base calling.[\[7\]](#)
- Instrument Compatibility: The use of 6-ROX is dependent on the sequencing instrument having the appropriate excitation laser and emission filters to detect its specific fluorescence.

Data Presentation: Spectral Properties of Common Sequencing Dyes

The following table summarizes the key spectral properties of 6-ROX in comparison to other fluorescent dyes commonly used in four-color automated DNA sequencing.

Dye Name	Abbreviation	Excitation Max (nm)	Emission Max (nm)	Molar Extinction Coefficient ($M^{-1}cm^{-1}$)	Common Base Association
6-Carboxyfluorescein	6-FAM	495	520	75,850	G
6-carboxy-4',5'-dichloro-2',7'-dimethoxy-fluorescein	JOE	520	548	75,000	C
Hexachlorofluorescein	HEX	535	556	98,000	A
6-Carboxytetramethylrhodamine	TAMRA	555	576	65,000	T
6-Carboxy-X-rhodamine	6-ROX	~575-580	~602-610	~82,000	T

Experimental Protocols

Protocol 1: Labeling of Amine-Modified Oligonucleotide Primers with 6-ROX, SE

This protocol describes the covalent attachment of 6-ROX, SE to an amine-modified DNA oligonucleotide primer for use in dye-primer sequencing.

Materials:

- 6-ROX, SE
- Anhydrous Dimethylsulfoxide (DMSO)

- Amine-modified oligonucleotide (100 µg)
- 0.1 M Sodium tetraborate buffer, pH 8.5
- 3 M NaCl
- Cold absolute ethanol
- 70% ethanol
- Deionized water

Procedure:

- Prepare 6-ROX, SE Stock Solution: Dissolve 250 µg of 6-ROX, SE in 14 µL of anhydrous DMSO immediately before use.
- Prepare Oligonucleotide: Dissolve 100 µg of the amine-modified oligonucleotide in deionized water to a final concentration of 25 µg/µL.
- Labeling Reaction:
 - In a microcentrifuge tube, combine:
 - 4 µL of the 25 µg/µL oligonucleotide solution
 - 75 µL of 0.1 M sodium tetraborate buffer, pH 8.5
 - The freshly prepared 6-ROX, SE solution in DMSO.
 - Mix gently and incubate at room temperature for at least 6 hours or overnight in the dark. Gentle agitation can improve labeling efficiency.
- Ethanol Precipitation of Labeled Primer:
 - Add 1/10th volume of 3 M NaCl to the reaction mixture.
 - Add 2.5 volumes of cold absolute ethanol and mix well.

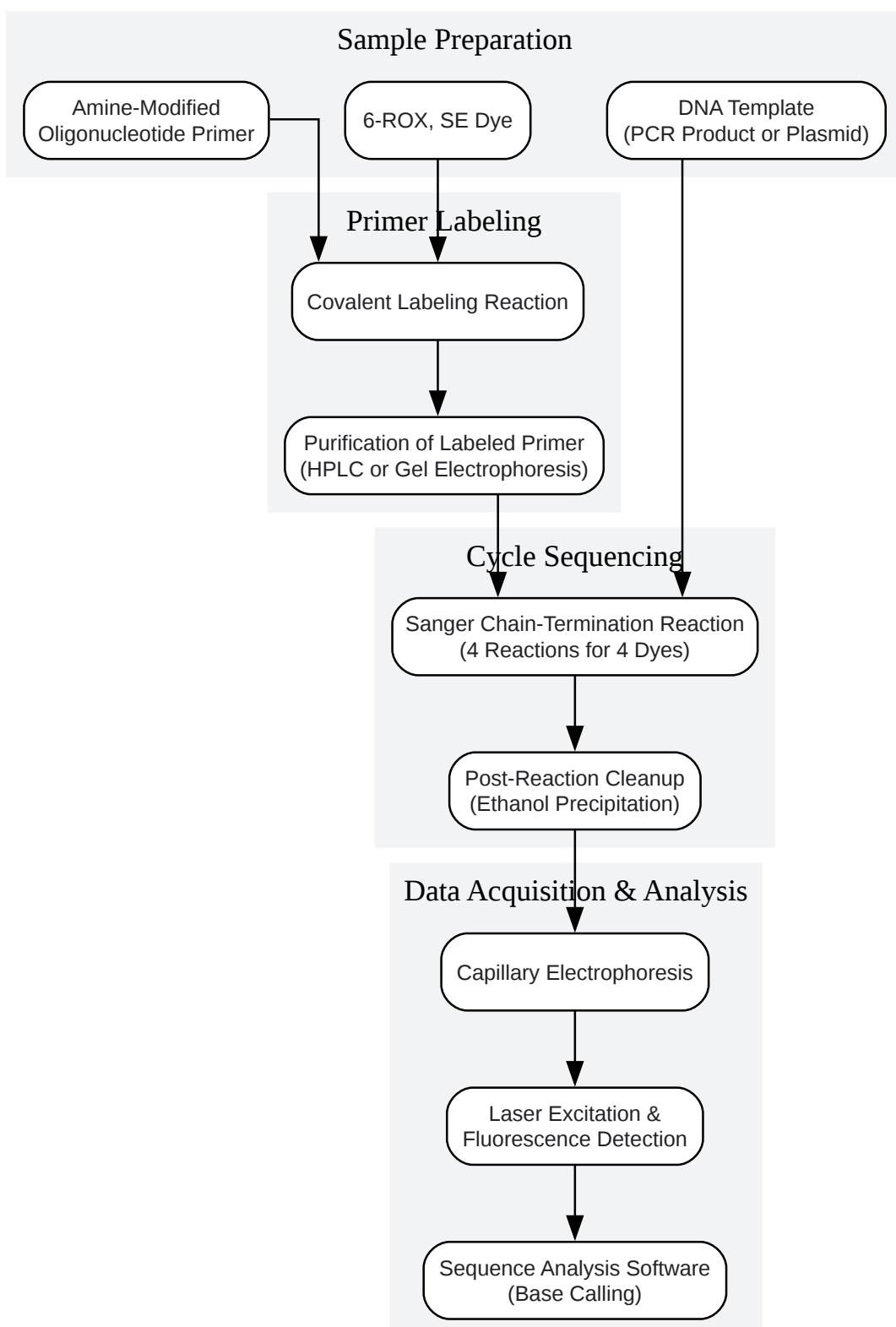
- Incubate at -20°C for 30 minutes to precipitate the oligonucleotide.
- Centrifuge at ~12,000 x g for 30 minutes.
- Carefully remove the supernatant.
- Wash the pellet with cold 70% ethanol and centrifuge again briefly.
- Remove the supernatant and air-dry the pellet. Do not over-dry.
- Resuspension and Purification:
 - Resuspend the labeled primer in a suitable buffer (e.g., TE buffer).
 - Purify the labeled oligonucleotide from unlabeled strands and free dye using gel electrophoresis or HPLC.^[3]

Protocol 2: Cycle Sequencing using 6-ROX-labeled Primers (Dye-Primer Sequencing)

This protocol provides a general framework for a cycle sequencing reaction using a 6-ROX labeled primer. This would be performed in conjunction with three other reactions, each with a primer labeled with a different dye corresponding to A, C, and G terminations.

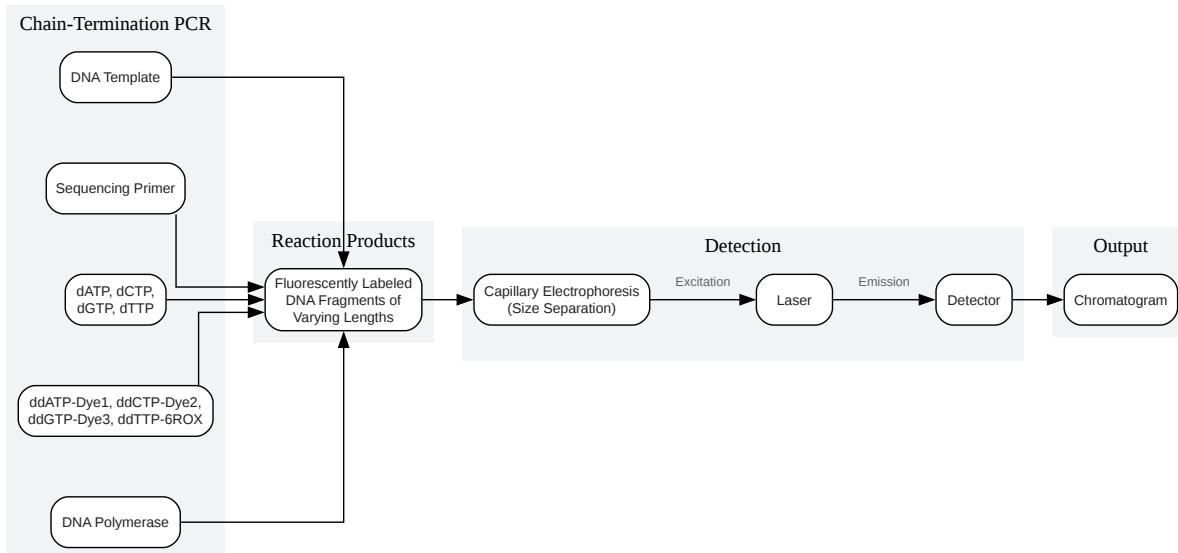
Materials:

- Purified 6-ROX labeled primer
- DNA template (e.g., purified PCR product or plasmid)
- DNA polymerase suitable for sequencing (e.g., a modified Taq polymerase)
- Sequencing reaction buffer
- Deoxynucleotide mix (dATP, dCTP, dGTP, dTTP)
- Dideoxynucleotide triphosphate for termination (e.g., ddTTP for a T-termination reaction with a 6-ROX labeled primer)


- Nuclease-free water

Procedure:

- Reaction Setup: For a single termination reaction (e.g., T-termination), combine the following in a PCR tube:
 - DNA template (e.g., 200-500 ng of plasmid DNA or 10-100 ng of PCR product)
 - 6-ROX labeled primer (e.g., 0.4 pmol)[\[7\]](#)
 - Sequencing reaction buffer (to manufacturer's recommended concentration)
 - Deoxynucleotide mix (e.g., 500 μ M of each dNTP)[\[7\]](#)
 - Dideoxynucleotide triphosphate (ddTTP) (e.g., 6.4 μ M)[\[7\]](#)
 - DNA polymerase
 - Nuclease-free water to final volume (e.g., 20 μ L)
- Thermal Cycling: Perform cycle sequencing using a thermal cycler with the following representative parameters (optimization may be required):
 - Initial Denaturation: 96°C for 1 minute
 - 25-30 Cycles:
 - Denaturation: 96°C for 10 seconds
 - Annealing: 50-57°C for 5-20 seconds[\[7\]](#)
 - Extension: 60-70°C for 4 minutes[\[7\]](#)[\[9\]](#)
 - Final Hold: 4°C
- Post-Reaction Cleanup:
 - Pool the four separate dye-primer sequencing reactions (A, C, G, and T terminations).


- Purify the pooled reaction products to remove unincorporated ddNTPs, primers, and salts. This is typically done by ethanol precipitation or using a commercial cleanup kit.[\[7\]](#)
- Sample Preparation for Electrophoresis:
 - Resuspend the purified, dried DNA fragments in a loading solution such as highly deionized formamide.
 - Denature the samples by heating at 95°C for 3-5 minutes, followed by immediate cooling on ice.
- Capillary Electrophoresis:
 - Load the denatured samples onto an automated DNA sequencer.
 - The instrument will perform capillary electrophoresis to separate the DNA fragments by size and detect the fluorescence of the 6-ROX and other dyes to determine the DNA sequence.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow for Dye-Primer Automated DNA Sequencing using 6-ROX.

[Click to download full resolution via product page](#)

Caption: Principle of Dye-Terminator Automated DNA Sequencing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chempep.com [chempep.com]

- 2. empbiotech.com [empbiotech.com]
- 3. Sunnyvale Red™ SE, a Superior Replacement for 6-ROX SE | AAT Bioquest [aatbio.com]
- 4. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. youdobio.com [youdobio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Color-blind fluorescence detection for four-color DNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-ROX is predominately used as a reference dye for performing PCR detections, however, 6-ROX is very unstable compared to other rhodamine dyes. What is a better dye replacement? | AAT Bioquest [aatbio.com]
- 9. Dye-terminator DNA sequencing [protocols.io]
- To cite this document: BenchChem. [Application Notes: 6-ROX in Automated DNA Sequencing]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12391937#use-of-6-rox-in-automated-dna-sequencing>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com